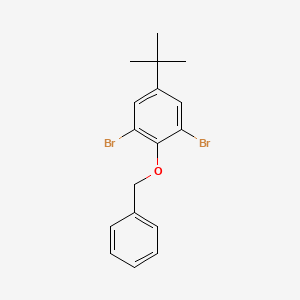
(4-Methoxy-2,3-dimethylphenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxy-2,3-dimethylphenyl)(methyl)sulfane is an organic compound with the molecular formula C₁₀H₁₄OS and a molecular weight of 182.283 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a methoxy group, two methyl groups, and a sulfane group attached to a phenyl ring .
Méthodes De Préparation
The synthesis of (4-Methoxy-2,3-dimethylphenyl)(methyl)sulfane typically involves the reaction of 4-methoxy-2,3-dimethylphenol with a methylating agent in the presence of a sulfur source. The reaction conditions often include the use of a base to facilitate the methylation process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
(4-Methoxy-2,3-dimethylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfane group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
(4-Methoxy-2,3-dimethylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-Methoxy-2,3-dimethylphenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The sulfane group can undergo redox reactions, which may play a role in the compound’s biological activity .
Comparaison Avec Des Composés Similaires
(4-Methoxy-2,3-dimethylphenyl)(methyl)sulfane can be compared with other similar compounds, such as:
(4-Methoxyphenyl)(methyl)sulfane: Lacks the additional methyl groups on the phenyl ring.
(2,3-Dimethylphenyl)(methyl)sulfane: Lacks the methoxy group.
(4-Methoxy-2,3-dimethylphenyl)(ethyl)sulfane: Has an ethyl group instead of a methyl group attached to the sulfane.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H14OS |
|---|---|
Poids moléculaire |
182.28 g/mol |
Nom IUPAC |
1-methoxy-2,3-dimethyl-4-methylsulfanylbenzene |
InChI |
InChI=1S/C10H14OS/c1-7-8(2)10(12-4)6-5-9(7)11-3/h5-6H,1-4H3 |
Clé InChI |
XRKBFAJASPPTNG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1C)SC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-(Chloromethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B14039706.png)




![13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine](/img/structure/B14039739.png)
![(S)-5-bromo-2,3-dihydro-1H-inden-2-amine ((1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B14039743.png)

